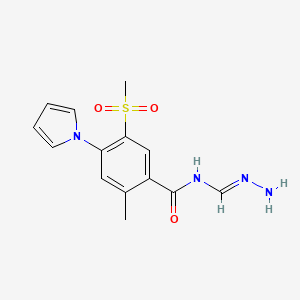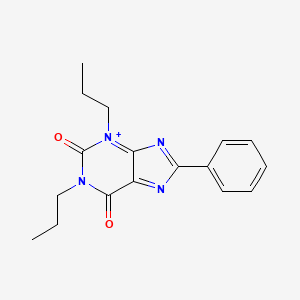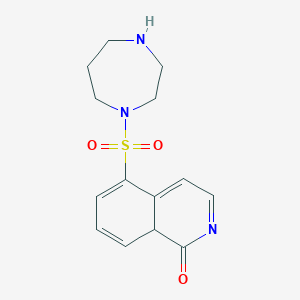![molecular formula C24H33ClN2O B12353494 N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride CAS No. 2306825-91-0](/img/structure/B12353494.png)
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound is structurally related to fentanyl, a well-known opioid, and exhibits similar pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Substitution Reactions: Various substitution reactions are carried out to introduce the phenyl and butanamide groups onto the piperidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different substituents, potentially leading to new analogs with varied effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions are typically different analogs of the original compound, each with unique pharmacological profiles.
Aplicaciones Científicas De Investigación
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis of new fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology for the detection of fentanyl analogs
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, it activates a series of intracellular signaling pathways that result in analgesia. The activation of the μ-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic effects.
4-fluoroisobutyrfentanyl: A fluorinated analog with similar pharmacological properties.
N-(1-phenethyl-4-piperidinyl)propionanilide: Another fentanyl analog with a different substitution pattern.
Uniqueness
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high potency and specific receptor binding profile make it a valuable compound for both medical and research applications.
Propiedades
Número CAS |
2306825-91-0 |
|---|---|
Fórmula molecular |
C24H33ClN2O |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-10-24(27)26(22-13-8-5-9-14-22)23-15-17-25(18-16-23)20(2)19-21-11-6-4-7-12-21;/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3;1H |
Clave InChI |
ZYPOIFLHINKCRG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)

![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
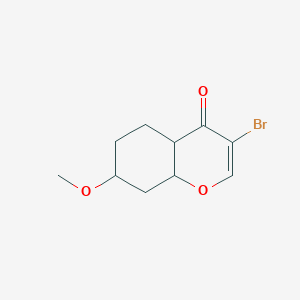
![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
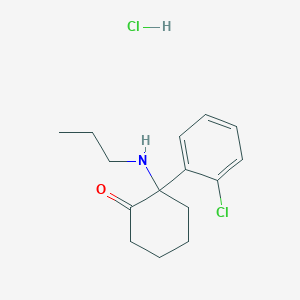
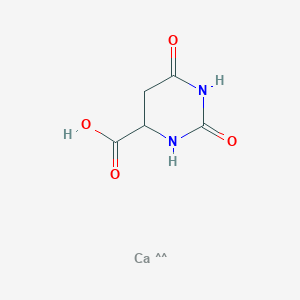
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
